N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide
CAS No.: 941956-06-5
Cat. No.: VC11871753
Molecular Formula: C12H9N3O2S2
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941956-06-5 |
|---|---|
| Molecular Formula | C12H9N3O2S2 |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H9N3O2S2/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h2-6H,1H3,(H,14,16) |
| Standard InChI Key | JJWAAYVVHYBRFV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CS3 |
| Canonical SMILES | CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CS3 |
Introduction
N-{7-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide is a complex organic compound that combines elements of thiazolopyrimidine and thiophene-carboxamide structures. This compound is of interest due to its potential biological activities, such as antioxidant and antibacterial properties, which are common among similar heterocyclic compounds.
Biological Activities
Heterocyclic compounds with thiazolopyrimidine and thiophene structures often exhibit significant biological activities, including antioxidant and antibacterial properties. For example, thiophene derivatives have shown potent antioxidant activity, which can be enhanced by the presence of electron-donating groups . The incorporation of a thiophene-2-carboxamide moiety could potentially enhance these activities due to its ability to interact with biological targets.
Research Findings and Future Directions
While specific research findings on N-{7-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide are not available, studies on similar compounds suggest that modifications to the core structure can significantly impact biological activity. Future research should focus on synthesizing this compound and evaluating its potential as a therapeutic agent through in vitro and in vivo studies.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | C7H6N2OS | 166.20 | Potential antioxidant/antibacterial |
| Thiophene-2-carboxamide derivatives | Variable | Variable | Antioxidant, antibacterial |
| 7-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-2-carboxamide | C15H13N3O2S | 299.3 | Potential therapeutic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume